![molecular formula C25H25FN6O4 B2535056 Ethyl 1-(2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate CAS No. 1185080-45-8](/img/structure/B2535056.png)
Ethyl 1-(2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s worth noting that the presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction was initiated with 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine (1) with 1-(o-tolyl)piperazine or piperidine in the presence of Et3N as a base and xylene as a solvent .Chemical Reactions Analysis
The new compounds synthesized via the method mentioned above were subjected to antiviral and cytotoxicity screening using plaque-reduction assay . Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml .科学的研究の応用
Pharmacological Research and Drug Development
Pharmacokinetics and Metabolism
Research on compounds structurally related to "Ethyl 1-(2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate" often focuses on understanding their pharmacokinetics and metabolism within the body. Studies have explored the absorption, distribution, metabolism, and excretion (ADME) of similar compounds, highlighting their potential as therapeutic agents. For instance, the metabolism and disposition of potent GABA-A receptor agonists and camptothecin analogs in humans have been thoroughly investigated, revealing extensive metabolization and the pathways involved in excretion (Polsky-Fisher et al., 2006; Atsumi et al., 2001).
Clinical Implications and Toxicology
Clinical Trials and Therapeutic Potential
Compounds with comparable chemical structures have been evaluated in clinical settings for their therapeutic potential, particularly in the treatment of cancer and infectious diseases. Their efficacy, safety profiles, and side effects are meticulously assessed through phase I and phase II trials, contributing to the development of new therapeutic agents (Rowinsky et al., 1994; Negoro et al., 1991).
Toxicological Assessments
Understanding the toxicological profile of compounds similar to "Ethyl 1-(2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate" is crucial for assessing their safety. Research has been conducted to identify potential toxicities, adverse effects, and the mechanisms through which these compounds may exert their effects, which is essential for developing safer pharmacological agents (Scheitza, 1977).
Mechanistic Studies and Molecular Interactions
Understanding Molecular Mechanisms
Studies often focus on elucidating the mechanisms of action of these compounds, which can include interactions with specific cellular receptors, enzymes, or DNA. This research provides insights into how such compounds exert their pharmacological effects and can inform the design of new drugs with improved efficacy and reduced side effects (Moser et al., 1983).
将来の方向性
特性
IUPAC Name |
ethyl 1-[2-[2-(2-fluoroanilino)-2-oxoethyl]-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN6O4/c1-2-36-24(34)16-11-13-30(14-12-16)22-23-29-31(15-21(33)27-18-8-4-3-7-17(18)26)25(35)32(23)20-10-6-5-9-19(20)28-22/h3-10,16H,2,11-15H2,1H3,(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDUVPDDMHOHKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(2-{[(2-fluorophenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。